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Compound of Interest

Compound Name:
1-(4-Methoxyphenyl)-4-(4-

nitrophenyl)piperazine

Cat. No.: B016759 Get Quote

This guide provides a comparative analysis of experimental spectroscopic data to confirm the

chemical structure of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. The primary

analytical techniques utilized are Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared

(IR) Spectroscopy. The data presented herein serves as a benchmark for researchers and

professionals engaged in the synthesis and characterization of related heterocyclic

compounds.

The proposed structure, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (C₁₇H₁₉N₃O₃),

features a central piperazine ring linking a p-methoxyphenyl group at one nitrogen and a p-

nitrophenyl group at the other.[1][2] The confirmation of this structure relies on identifying the

characteristic signals for each of these moieties in the respective spectra.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms within a molecule. The spectrum is expected to show distinct signals for the

aromatic protons on both phenyl rings, the piperazine ring protons, and the methoxy group

protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of
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the methoxy group are expected to cause significant shifts in the corresponding aromatic

proton signals.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-

d₆).

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as

an internal standard (δ = 0.00 ppm).

Data Acquisition: Record the ¹H NMR spectrum using a 400 MHz (or higher) NMR

spectrometer at room temperature.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using

the TMS signal. Integrate the signals to determine the relative proton counts.

Table 1: Expected ¹H NMR Spectral Data for 1-(4-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment of
Protons

~ 8.15 Doublet 2H Ar-H (ortho to -NO₂)

~ 6.95 Doublet 2H Ar-H (meta to -NO₂)

~ 6.90 Doublet 2H Ar-H (ortho to -OCH₃)

~ 6.85 Doublet 2H Ar-H (meta to -OCH₃)

~ 3.75 Singlet 3H -OCH₃

~ 3.50 Multiplet 4H

Piperazine -CH₂-

(adjacent to

nitrophenyl)

~ 3.15 Multiplet 4H

Piperazine -CH₂-

(adjacent to

methoxyphenyl)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer

frequency used.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds. For the target compound, key functional groups include the aromatic nitro

group, the ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of the dry sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture

thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the IR spectrum of the sample from approximately 4000 cm⁻¹ to 400

cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode
Assignment of
Functional Group

3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H

2950 - 2850 Medium C-H Stretch

Aliphatic C-H

(Piperazine &

Methoxy)

~ 1595, 1500 Medium-Strong C=C Stretch
Aromatic Ring

Skeletal Vibrations

1550 - 1475 Strong
Asymmetric N-O

Stretch

Aromatic Nitro (-NO₂)

[3][4][5]

1360 - 1290 Strong
Symmetric N-O

Stretch

Aromatic Nitro (-NO₂)

[3][4][5]

~ 1245 Strong
Asymmetric C-O-C

Stretch
Aryl Ether (-OCH₃)

~ 1180 Medium C-N Stretch Aryl-Nitrogen

The presence of two very strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-

1290 cm⁻¹ is highly characteristic of the nitro group, providing compelling evidence for its

inclusion in the structure.[3][4][5]

Workflow for Structural Elucidation
The logical process for confirming the molecular structure using the discussed spectroscopic

methods is illustrated below.
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Caption: Workflow for spectroscopic confirmation of the target compound.

Conclusion
The combined analysis of ¹H NMR and IR spectroscopic data provides a robust confirmation of

the structure of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. The ¹H NMR spectrum

confirms the presence and connectivity of the distinct proton environments, while the IR

spectrum verifies the existence of the key functional groups. The experimental data are in

strong agreement with the expected values for the proposed molecular structure, offering a

reliable guide for the characterization of this and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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